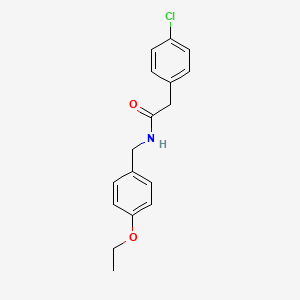
2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide, also known as Etifoxine, is a synthetic compound that belongs to the benzoxazine family. It was first synthesized in the 1960s and has been used as an anxiolytic agent in many countries, including France, Russia, and India. Etifoxine has been shown to have anxiolytic, neuroprotective, and anti-inflammatory properties, making it a promising drug for the treatment of anxiety disorders and other related conditions.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and other related conditions. This compound has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This leads to a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the HPA axis, which is responsible for regulating the body's response to stress. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. This makes this compound a potential treatment for conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide in lab experiments include its well-established anxiolytic properties, its neuroprotective properties, and its ability to reduce inflammation. However, there are also some limitations to using this compound in lab experiments. For example, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the availability of this compound may be limited in some countries, which may make it difficult to conduct experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide. One area of research is the development of new formulations of this compound that may improve its bioavailability and efficacy. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the mechanism of action of this compound and its effects on the GABAergic system. This may lead to the development of new drugs that target this system and have similar anxiolytic and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(4-ethoxybenzyl)acetamide has been extensively studied for its anxiolytic properties. It has been shown to reduce anxiety and improve sleep quality in patients with generalized anxiety disorder (GAD) and other related conditions. In addition, this compound has been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-16-9-5-14(6-10-16)12-19-17(20)11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYVPLDAGUWHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4847116.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4847135.png)
![3-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4847143.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4847146.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4847147.png)
![5-{4-[(4-chlorobenzyl)oxy]phenyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4847154.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4847169.png)
![1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847177.png)
![4-[(5-bromo-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4847196.png)
![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)